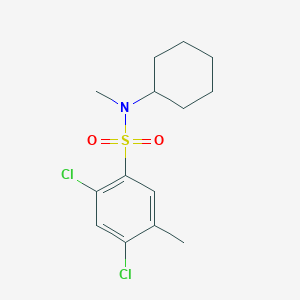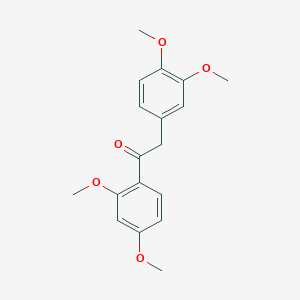
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide, also known as AH7614, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function, and the modulation of the immune response. N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has also been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide can also be easily synthesized and purified. However, N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for further research on N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide. One direction is to investigate the potential of N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to study the mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide in more detail, including its interaction with HDACs and PKC. Additionally, further studies are needed to determine the safety and potential side effects of N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide.
Métodos De Síntesis
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide can be synthesized through a multi-step process starting with 2-chlorophenol and 5-chloro-2-nitrophenol. The nitro group is reduced to an amino group, and the resulting compound is then reacted with 2-chlorophenoxyacetic acid to form N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to have neuroprotective effects and improve cognitive function. In immunology, N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to modulate the immune response and reduce inflammation.
Propiedades
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-9-5-6-12(18)11(7-9)17-14(19)8-20-13-4-2-1-3-10(13)16/h1-7,18H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTITYMYYRYYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739644.png)
![4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5739645.png)
![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739662.png)


![3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide](/img/structure/B5739684.png)
![ethyl [(3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5739688.png)
![4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)
![4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol](/img/structure/B5739699.png)

![N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5739705.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5739707.png)

![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5739714.png)